molecular formula C12H21NO3 B2413422 Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate CAS No. 1782421-01-5

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate

Cat. No.: B2413422
CAS No.: 1782421-01-5
M. Wt: 227.304
InChI Key: NZOQOABMCRMKJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate (CAS 1782421-01-5) is a high-value piperidine derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C12H21NO3 and a molecular weight of 227.30, this compound serves as a versatile synthetic building block . Its structure, featuring a protected amine (Boc group) and a ketone functional group, makes it a critical intermediate in the preparation of more complex, optically active piperidine scaffolds . Such scaffolds are fundamental in pharmaceutical research for constructing potential therapeutic agents. This product is offered in high purity for research and development applications. It is intended for use as a key intermediate in synthetic chemistry laboratories. Researchers are advised to handle this material with appropriate care, consulting the safety data sheet for specific hazards and handling procedures. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans .

Properties

IUPAC Name

tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOQOABMCRMKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is unique due to its specific structural features and reactivity. The presence of the tert-butyl and ethyl groups, along with the oxo and carboxylate functionalities, imparts distinct chemical properties that make it valuable in various synthetic and research applications.

Biological Activity

Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like methanol at room temperature, yielding the desired compound efficiently.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values ranging from 0.75 μM to 4.7 μM against different cancer types, indicating strong antiproliferative activity . The mechanism involves interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundHeLa0.75
Related Compound 3aL12101.1
Related Compound 3bCEM4.7

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still under investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cell populations .
  • Selective Toxicity : Notably, this compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of this compound:

  • In Vitro Studies : Research involving various cancer cell lines has consistently shown that this compound can induce apoptosis effectively without significantly affecting normal cells .
  • Molecular Docking Studies : Computational modeling has been utilized to predict the binding affinity of this compound with tubulin, confirming its potential as an effective tubulin inhibitor .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate, and what are the critical reaction conditions to consider?

The synthesis typically involves multi-step protocols, including piperidine ring formation, ketone introduction, and tert-butyl carbamate protection. Key steps include:

  • Ring Construction : Cyclization of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions. For example, the use of cyclopropylamine and thiocyanate to form triazole intermediates, followed by piperidine ring closure .
  • Ketone Formation : Oxidation of secondary alcohols or alkylation of enolates. The 3-oxo group is often introduced via oxidation with reagents like PCC or Dess-Martin periodinane under anhydrous conditions.
  • Protection Strategy : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine, typically in dichloromethane at 0–20°C .
    Critical Conditions :
  • Temperature control (e.g., low temps for Boc protection to prevent side reactions).
  • Catalyst selection (e.g., DMAP for efficient Boc activation).
  • Purification via column chromatography to isolate intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H) and the piperidine ring protons (e.g., 3-oxo group adjacent protons at 2.5–3.5 ppm). The ethyl group (4-position) appears as a triplet (~1.2 ppm) and quartet (~2.3 ppm) .
    • ¹³C NMR : The carbonyl (C=O) of the 3-oxo group resonates at ~210 ppm, while the Boc carbonyl appears at ~155 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carbamate) and ~1250 cm⁻¹ (C-O of tert-butyl) confirm functional groups .
  • MS : The molecular ion [M+H]⁺ should match the molecular weight (e.g., 255.3 g/mol). Fragmentation patterns include loss of the tert-butyl group (Δm/z = 57) and cleavage of the piperidine ring .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if handling powders .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Catalyst Screening : Test bases like DMAP vs. triethylamine for Boc protection efficiency. DMAP often improves yields by 10–15% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while dichloromethane minimizes side reactions during protection .
  • Stoichiometry Adjustments : Use a 1.2:1 molar ratio of Boc₂O to amine to ensure complete protection without excess reagent .
  • Purification : Employ flash chromatography with gradients (e.g., 5–20% ethyl acetate/hexane) to resolve intermediates.

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Validation via X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., piperidine chair vs. boat conformers) by determining the crystal structure. Software like SHELXL refines hydrogen-bonding networks and molecular geometry .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) ¹³C NMR shifts with experimental data. Discrepancies >5 ppm may indicate incorrect tautomer assignments .
  • Solvent Effects : Simulate NMR spectra in explicit solvent models (e.g., DMSO) using Gaussian to account for shifts caused by polarity .

Q. In crystallographic studies, how do hydrogen-bonding patterns influence molecular packing, and what software tools are recommended?

  • Hydrogen-Bond Analysis : The 3-oxo group often forms C=O···H-N interactions with adjacent piperidine NH groups, leading to layered or helical packing. Graph-set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings .
  • Software Tools :
    • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for high-resolution data .
    • Mercury (CCDC) : Visualize and quantify intermolecular interactions (e.g., H-bond distances/angles).
    • Platon : Validate topology and symmetry operations .

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